![molecular formula C21H22BrN3O2S B319088 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319088.png)
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
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Overview
Description
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is an organic compound with the molecular formula C20H21BrN2O2S This compound is characterized by the presence of a bromine atom, a cyclohexylcarbamoyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the introduction of the cyclohexylcarbamoyl and carbamothioyl groups. The reaction conditions often require the use of specific reagents such as bromine, cyclohexyl isocyanate, and thiourea, under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide and thioamide bonds can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while hydrolysis can result in the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The bromine atom and the carbamothioyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(cyclohexylcarbamothioyl)benzamide
- 3-bromo-N-{[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl}-4-methoxybenzamide
Uniqueness
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C21H22BrN3O2S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)carbamothioylamino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C21H22BrN3O2S/c22-17-12-6-4-10-15(17)19(26)25-21(28)24-18-13-7-5-11-16(18)20(27)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,27)(H2,24,25,26,28) |
InChI Key |
DJRUTCJLQXWQCX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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